N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Compound Derivation
N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide serves as a foundational chemical structure for synthesizing various heterocyclic compounds with potential bioactive properties. For instance, research has highlighted its role in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, demonstrating its utility in creating anti-inflammatory and analgesic agents. These compounds exhibit significant COX-1/COX-2 inhibition, showcasing their therapeutic potential (Abu‐Hashem et al., 2020).
Anticancer Properties
Another domain of application involves the investigation into the cytotoxic activities of pyrazolo[1,5-a]pyrimidine derivatives, derived from similar core structures, against various cancer cell lines. This research contributes to the exploration of novel anticancer agents, highlighting the compound's relevance in medicinal chemistry (Hassan et al., 2014).
Supramolecular Chemistry
In the realm of supramolecular chemistry, studies on thiazolo[3,2-a]pyrimidines have provided insights into their conformational features and intermolecular interaction patterns. Such research aids in understanding the structural aspects that influence the biological activity and material properties of these compounds (Nagarajaiah & Begum, 2014).
Antimicrobial and Antiviral Research
The synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives for antimicrobial and antiviral activities have been a significant area of study. These compounds have shown promise in developing new therapeutic agents against various pathogens, demonstrating the compound's applicability in addressing microbial resistance issues (Jafar et al., 2017).
Molecular Recognition and Structural Analysis
Research into the structural modifications and molecular recognition capabilities of thiazolo[3,2-a]pyrimidines contributes to the broader understanding of how these compounds interact at the molecular level. This knowledge is crucial for designing drugs with specific target site affinities, enhancing the efficacy and specificity of therapeutic agents (Roy et al., 2014).
Mechanism of Action
Target of Action
Thiazolopyrimidines, a class of compounds to which this molecule belongs, have been known to exhibit a broad spectrum of pharmacological activity . They have been extensively utilized in the design of small molecule inhibitors of various enzymes and receptors .
Mode of Action
It is suggested that thiazolopyrimidines may act as dna or rna alkylators . Alkylating agents work by three different mechanisms all of which achieve the same end result - disruption of DNA function and cell death .
Biochemical Pathways
Thiazolopyrimidines have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazoles, a class of compounds to which this molecule belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazolopyrimidines have been associated with a variety of biological activities, suggesting that the compound may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-10-20-16(22)14(9-19-17(20)24-11)15(21)18-8-7-12-3-5-13(23-2)6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEHEPYXKHSHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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